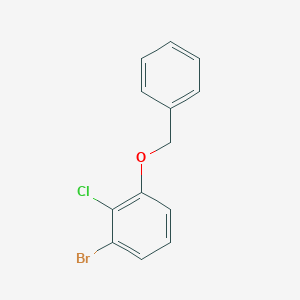

1-(Benzyloxy)-3-bromo-2-chlorobenzene

Description

1-(Benzyloxy)-3-bromo-2-chlorobenzene (CAS: 1820618-45-8) is a halogenated aromatic compound with the molecular formula C₁₃H₁₀BrClO. It features a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1, bromine at position 3, and chlorine at position 2. This substitution pattern creates a sterically hindered and electronically diverse structure, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals .

The benzyloxy group serves as a protective moiety for hydroxyl groups, offering stability under basic and mildly acidic conditions. The bromine and chlorine atoms act as orthogonal reactive sites, enabling sequential functionalization. The compound is commercially available with 97% purity, indicating robust synthetic protocols .

Properties

IUPAC Name |

1-bromo-2-chloro-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXWYPCEXULROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2-chlorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-2-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or convert the benzyloxy group to a benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-(benzyloxy)-3-methoxy-2-chlorobenzene, while oxidation with potassium permanganate can produce 1-(benzyloxy)-3-bromo-2-chlorobenzoic acid .

Scientific Research Applications

1-(Benzyloxy)-3-bromo-2-chlorobenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

Materials Science: It is employed in the design and fabrication of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3-bromo-2-chlorobenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Solubility

- This compound: Likely soluble in nonpolar solvents (e.g., DCM, THF) due to the benzyloxy group; low water solubility.

- 1-Bromo-3-chloro-2-methoxybenzene : Higher solubility in polar aprotic solvents (e.g., acetone) compared to benzyloxy analogs due to smaller -OCH₃ .

- 1-Bromo-3-chloro-2,4,5,6-tetramethylbenzene : Highly hydrophobic; insoluble in water .

Reactivity

- Halogen Reactivity : Bromine (C-Br) is more reactive than chlorine (C-Cl) in nucleophilic substitution. The target compound allows sequential substitution, whereas 1-(Benzyloxy)-3-bromobenzene lacks a second halogen for diversification .

- Electronic Effects : The benzyloxy group is electron-donating (+M effect), activating the ring for electrophilic substitution at meta/para positions. In contrast, trifluoromethoxy derivatives (e.g., 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene) are electron-withdrawing, directing reactions to ortho positions .

Key Research Findings

Regioselectivity : The chlorine in this compound remains inert in Pd-catalyzed cross-couplings, allowing selective bromine substitution .

Stability : Benzyloxy-protected compounds exhibit superior stability over methoxy analogs in acidic media (pH < 3) .

Steric Effects : Bulky substituents in analogs like CAS 1280647-32-6 hinder reaction rates in SNAr mechanisms .

Biological Activity

1-(Benzyloxy)-3-bromo-2-chlorobenzene, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It features a benzyl ether moiety, a bromine atom at the 3-position, and a chlorine atom at the 2-position of the benzene ring. This unique arrangement of substituents contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 2-chlorobenzyl alcohol followed by etherification with benzyl chloride. The reaction conditions usually include:

- Reagents : Bromine (Br₂), sodium hydroxide (NaOH), and benzyl chloride.

- Conditions : The reaction is conducted in an organic solvent like dichloromethane at room temperature to facilitate bromination.

Antimicrobial Properties

Research has indicated that derivatives of halogenated benzene compounds exhibit significant antimicrobial activity. In particular, studies have shown that this compound demonstrates:

- Inhibition against Gram-positive and Gram-negative bacteria : The compound has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory Effects

In vitro studies have revealed that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The presence of halogen atoms enhances the compound's ability to bind to enzymes involved in inflammatory pathways.

- Cellular Interaction : The benzyloxy group may facilitate membrane permeability, allowing the compound to exert its effects within cells more effectively.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that this compound had a significant effect on bacterial growth inhibition, particularly against Staphylococcus aureus and E. coli. The study employed a broth microdilution method to determine Minimum Inhibitory Concentrations (MICs), which were found to be lower than those for many commonly used antibiotics.

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of halogenated benzene derivatives. Using an LPS-induced inflammation model in macrophages, researchers found that treatment with this compound reduced the levels of inflammatory markers significantly compared to untreated controls. This study highlights its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.